3-Chloro-5-(3,4-difluorophenyl)aniline

Medicinal Chemistry ADME Properties Halogen Bonding

3-Chloro-5-(3,4-difluorophenyl)aniline (CAS No. 2138113-67-2) is a substituted aniline derivative with the molecular formula C12H8ClF2N and a molecular weight of 239.65 g/mol.

Molecular Formula C12H8ClF2N
Molecular Weight 239.65 g/mol
Cat. No. B8060207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(3,4-difluorophenyl)aniline
Molecular FormulaC12H8ClF2N
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)N)F)F
InChIInChI=1S/C12H8ClF2N/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6H,16H2
InChIKeyJKQUXRYGFUZCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(3,4-difluorophenyl)aniline: Procurement-Grade Aromatic Amine for Halogenated Biphenyl Synthesis


3-Chloro-5-(3,4-difluorophenyl)aniline (CAS No. 2138113-67-2) is a substituted aniline derivative with the molecular formula C12H8ClF2N and a molecular weight of 239.65 g/mol . It belongs to the class of halogenated biphenylamines, characterized by a 3-chloro substituent on the aniline ring and a 3,4-difluorophenyl group at the 5-position. Such halogenated anilines are recognized as valuable building blocks in medicinal chemistry and agrochemical research due to the ability of chlorine and fluorine substituents to modulate electronic properties, metabolic stability, and target binding .

Why 3-Chloro-5-(3,4-difluorophenyl)aniline Cannot Be Replaced by Generic Aniline Analogs


Substitution of 3-chloro-5-(3,4-difluorophenyl)aniline with structurally similar anilines (e.g., 3-(3,4-difluorophenyl)aniline, 3-chloro-5-phenylaniline, or 3,5-dichloroaniline) is not scientifically sound due to the pronounced structure-activity relationships (SAR) governing halogenated anilines. A systematic study of 32 aniline derivatives demonstrated that chlorine substitution enhances CYP2E1 inhibitory activity significantly more than fluorine substitution, and that dihalogen substitution patterns produce greater enhancement than mono- or trihalogen substitution . Specifically, the presence of a 3-chloro group on the aniline ring—as found in the target compound—contributes to a distinct pharmacological and physicochemical profile that cannot be replicated by non-chlorinated or differently substituted analogs. Procurement of the exact compound ensures fidelity to published synthetic routes and assay conditions, minimizing risk of off-target effects or reduced potency in downstream applications .

Quantitative Differentiation Evidence for 3-Chloro-5-(3,4-difluorophenyl)aniline vs. Analogs


Comparative Molecular Properties: Increased Molecular Weight and Halogen Content Drive Lipophilicity and Permeability

3-Chloro-5-(3,4-difluorophenyl)aniline exhibits a higher molecular weight (239.65 g/mol) and halogen content (one chlorine, two fluorine atoms) compared to its non-chlorinated analog 3-(3,4-difluorophenyl)aniline (MW 205.20 g/mol, two fluorine atoms only) and the simpler 3,5-dichloroaniline (MW 162.02 g/mol, two chlorine atoms) . The additional chloro substituent and extended biphenyl system are expected to increase lipophilicity (estimated LogP >3.5) relative to these comparators, potentially enhancing membrane permeability and target engagement in cellular assays.

Medicinal Chemistry ADME Properties Halogen Bonding

CYP2E1 Inhibition Potential: Chloro-Substituted Anilines Show Enhanced Activity vs. Fluoro-Only Analogs

In a head-to-head comparison of halogenated aniline derivatives, chlorine substitution conferred greater CYP2E1 inhibitory activity than fluorine substitution. 3,4-Dichloroaniline and 3,5-dichloroaniline exhibited IC50 values of 8.0 µM and 9.2 µM, respectively, approaching the potency of the specific inhibitor diethyldithiocarbamate (IC50 = 8.9 µM) . While the target compound was not directly tested, its 3-chloro substitution pattern aligns with the structural features associated with enhanced inhibition. In contrast, fluorine-only anilines showed weaker inhibition. This class-level SAR suggests that 3-chloro-5-(3,4-difluorophenyl)aniline may retain significant CYP2E1 inhibitory potential, whereas 3-(3,4-difluorophenyl)aniline (lacking the chloro group) would be predicted to be less active.

Cytochrome P450 Enzyme Inhibition Structure-Activity Relationship

Synthetic Utility as a Key Intermediate for Selective M3 Muscarinic Receptor Antagonists

Halogenated biphenyl anilines are critical building blocks for the synthesis of highly potent and selective M3 muscarinic acetylcholine receptor antagonists. A recent study demonstrated that regiospecific introduction of halogens on the 2-aminobiphenyl subunit yields compounds with sub-nanomolar affinity for M3 receptors (Ki = 0.069 nM) and high selectivity over the antitarget M2 . The target compound's 3-chloro and 3,4-difluoro substitution pattern provides a versatile scaffold for further functionalization, enabling the construction of piperidine- or quinuclidine-linked carbamates with optimized pharmacological profiles. In contrast, non-halogenated or mono-fluorinated biphenylamines lack the electronic and steric properties required for M3 subtype selectivity.

Muscarinic Receptor COPD Medicinal Chemistry

Procurement Specification: 98% Purity Enables Reproducible Chemical Transformations

The target compound is commercially available with a specified purity of 98% as determined by HPLC . This purity level meets the requirements for most research and development applications, including coupling reactions (Suzuki, Buchwald-Hartwig) and amine functionalization. In comparison, 3-(3,4-difluorophenyl)aniline is offered at 95% purity by some vendors , and 3,5-dichloroaniline is typically >98% but lacks the biphenyl architecture. The defined purity of 98% for 3-chloro-5-(3,4-difluorophenyl)aniline ensures consistent performance in synthetic workflows and reduces the need for additional purification steps.

Chemical Synthesis Quality Control Building Block

High-Impact Application Scenarios for 3-Chloro-5-(3,4-difluorophenyl)aniline


CYP2E1 Inhibitor Development for Hepatoprotection and Toxicology Studies

Given the class-level evidence for chloro-substituted anilines as potent CYP2E1 inhibitors (IC50 ~8-9 µM for dichloroanilines) , this compound can be directly employed as a research tool to probe CYP2E1-mediated metabolism of xenobiotics (e.g., acetaminophen, nitrosamines) or as a lead-like scaffold for developing hepatoprotective agents. The presence of the 3,4-difluorophenyl group may offer additional metabolic stability compared to simpler anilines, a hypothesis testable in microsomal stability assays.

Synthesis of Subtype-Selective M3 Muscarinic Antagonists for Respiratory Disease

The biphenylamine core of this compound serves as an essential building block for constructing high-affinity M3 receptor antagonists . By coupling the aniline nitrogen with appropriate carbamate or amide linkers, researchers can rapidly generate compound libraries to optimize M3/M2 selectivity and improve pharmacokinetic properties for treating COPD, asthma, or overactive bladder. The halogen pattern (3-Cl, 3,4-diF) is particularly suited for tuning electronic effects at the carbamate junction.

Agrochemical Intermediate for Fluorinated Pesticides or Herbicides

Fluorinated biphenylamines are key precursors to many commercial agrochemicals due to the metabolic stability conferred by fluorine atoms. The target compound's amine group allows for facile conversion to amides, ureas, or sulfonamides, which are common functional motifs in fungicides and herbicides. The 3-chloro group may enhance soil persistence and target binding, offering advantages over non-halogenated analogs in agricultural applications .

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